![molecular formula C11H8ClNO2S B2523530 4-[(5-氯-1,3-苯并恶唑-2-基)硫代]丁-2-炔-1-醇 CAS No. 669715-35-9](/img/structure/B2523530.png)
4-[(5-氯-1,3-苯并恶唑-2-基)硫代]丁-2-炔-1-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol” is a chemical compound with the molecular formula C11H8ClNO2S and a molecular weight of 253.7 . It has been used as a starting material for different mechanistic approaches in drug discovery .
Molecular Structure Analysis
The molecular structure of “4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol” includes a benzoxazole ring, a chloro group, a sulfanyl group, and a but-2-yn-1-ol chain . The exact structure can be represented by the SMILES notation: OCC#CCSc1nc2cc (Cl)ccc2o1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol” include a molecular weight of 253.7 and a molecular formula of C11H8ClNO2S . The solubility of this compound in DMSO is unknown .
科学研究应用
Insomnia Treatment
4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol: , also known as MK-4305, is a dual orexin receptor antagonist. Orexins (also called hypocretins) are excitatory neuropeptides involved in sleep regulation. Inhibition of orexin receptors has emerged as a novel approach for treating insomnia. MK-4305 was developed specifically for this purpose. Here’s how it came about:
- Innovation : A mechanistic hypothesis guided the replacement of the fluoroquinazoline ring with a chlorobenzoxazole, resulting in MK-4305. This compound is currently undergoing phase III clinical trials for primary insomnia treatment .
Anticancer Properties
Research has explored the anticancer potential of benzoxazole derivatives, including compounds related to our target. While not directly studying 4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol, related molecules have shown interesting effects:
- Lung, Breast, and Colon Cancer : Compound 5d exhibited significant inhibition of lung, breast, and colon cancer cell growth. Its IC50 values ranged from 51 to 54 μM .
- Molecular Docking Studies : To understand binding interactions, molecular docking studies were performed against lung cancer target ERK2 (PDB ID: 4ZXT) and cervical cancer target FGFR2 (PDB ID: 4J96) .
Benzoxazole Synthesis
In broader context, benzoxazoles have attracted attention due to their diverse applications. For instance:
- Solid Acid Nanocatalyst : Researchers introduced a magnetic solid acid nanocatalyst for benzoxazole synthesis. This catalyst efficiently produced benzoxazoles using 2-aminophenol and aldehyde, achieving high yields .
未来方向
Benzoxazole derivatives, including “4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol”, have potential applications in medicinal, pharmaceutical, and industrial areas due to their broad substrate scope and functionalization possibilities . Future research may focus on exploring these possibilities and developing new synthetic methodologies for benzoxazole derivatives .
作用机制
Target of Action
Similar compounds have been found to target the orexin receptors , which play a crucial role in regulating sleep-wake cycles.
Mode of Action
It’s known that similar compounds act as antagonists at the orexin receptors, inhibiting the action of orexins and promoting sleep .
Biochemical Pathways
It can be inferred that the compound may influence the orexinergic system, which is involved in sleep regulation, feeding behavior, and energy homeostasis .
Result of Action
Similar compounds have been found to exhibit antifungal activity, suggesting that this compound may also have potential antimicrobial properties .
Action Environment
属性
IUPAC Name |
4-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-3-4-10-9(7-8)13-11(15-10)16-6-2-1-5-14/h3-4,7,14H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCNNRPNHOKFIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)SCC#CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。